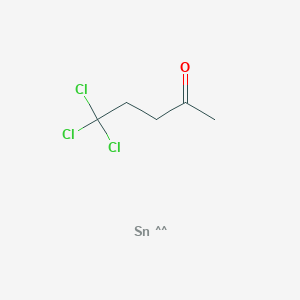
CID 71364995
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 71364995” is a chemical entity listed in the PubChem database PubChem is a comprehensive resource for chemical information, maintained by the National Center for Biotechnology Information (NCBI)
Métodos De Preparación
Industrial Production Methods: Industrial production of CID 71364995 would likely involve scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions to ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve consistent and reproducible results .
Análisis De Reacciones Químicas
Types of Reactions: CID 71364995 can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to modifying the chemical structure and properties of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired transformation .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
CID 71364995 has a wide range of scientific research applications. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe for studying biochemical pathways and interactions. In medicine, this compound could be investigated for its potential therapeutic properties, such as its ability to modulate specific biological targets. Additionally, in industry, this compound may find applications in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of CID 71364995 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to CID 71364995 can be identified based on their chemical structure and properties. These compounds may share common functional groups or structural motifs, making them relevant for comparative studies.
Uniqueness: this compound is unique due to its specific chemical structure and properties, which distinguish it from other similar compounds. This uniqueness can be attributed to the presence of particular functional groups or the overall molecular architecture, which may confer distinct biological or chemical activities .
Propiedades
Fórmula molecular |
C5H7Cl3OSn |
|---|---|
Peso molecular |
308.2 g/mol |
InChI |
InChI=1S/C5H7Cl3O.Sn/c1-4(9)2-3-5(6,7)8;/h2-3H2,1H3; |
Clave InChI |
WPGGFEZUGMXMIK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCC(Cl)(Cl)Cl.[Sn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[Ethyl(2-phenoxyethyl)amino]phenyl}acetamide](/img/structure/B14641924.png)
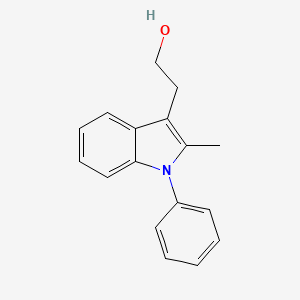
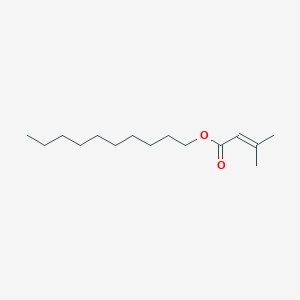
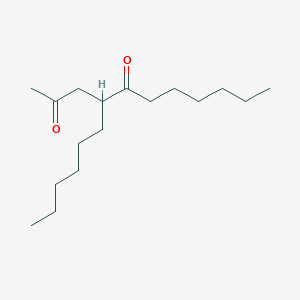
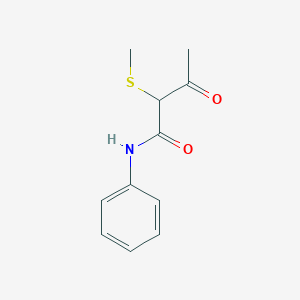
![3-Phenyl-1,2,5-trioxaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B14641945.png)
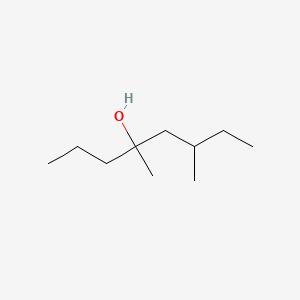
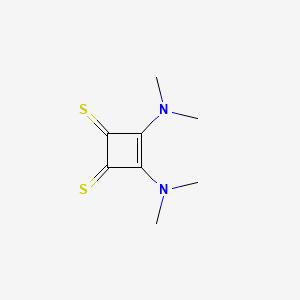
![7,8-Dimethylpyrazolo[1,5-A][1,3,5]triazin-4(1H)-one](/img/structure/B14641971.png)
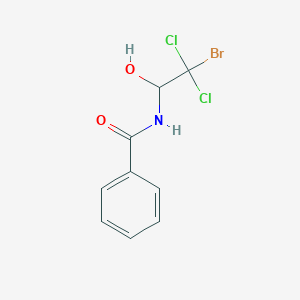
![3-Tert-butyl-1,1,5,5-tetramethyl-2,3,4,5-tetrahydro-1h-azepino[4,5-b]quinoxaline](/img/structure/B14641988.png)
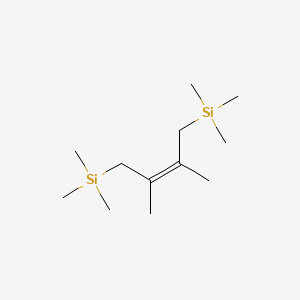
![[4-(Dodecyloxy)phenoxy]acetic acid](/img/structure/B14642002.png)

